molecular formula C16H14N2O5S B2467937 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate CAS No. 1170873-91-2

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2467937
M. Wt: 346.36
InChI Key: OQQFFKGJEGVJHY-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic organic compound with the formula C3H5NO . Oxazolines are the unsaturated analogues of oxazolidines .


Synthesis Analysis

The synthesis of 2-oxazoline rings is well established and generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate” is complex due to the presence of multiple functional groups and rings. It contains an oxazole ring, which is a five-membered heterocyclic compound .


Chemical Reactions Analysis

Oxazolines, such as 2-ethyl-2-oxazoline, undergo living cationic ring-opening polymerisation to form poly(2-oxazoline)s . These are polyamides and can be regarded as analogues of peptides .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure determination of compounds closely related to ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate are crucial for understanding their physical and chemical properties. For example, Lee et al. (2009) detailed the synthesis and crystal structure of a compound with a similar complex structure, highlighting features like intermolecular hydrogen bonding and π-π stacking, which are key for its physical stability and reactivity (Lee et al., 2009).

Chemical Reactions and Derivatives

Research by Sun et al. (2010) on the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones through a Gewald reaction showcases the chemical versatility and potential for creating pharmacologically active derivatives from thiophene carboxylate compounds (Sun et al., 2010).

Electromechanical and Photophysical Properties

Bulut et al. (2004) investigated the electrochromic properties of conducting copolymers derived from thiophene carboxylate, revealing insights into their application in smart materials and electronic devices (Bulut et al., 2004).

Anticancer Potential

A study by Riadi et al. (2021) focused on a derivative's synthesis, characterization, and evaluation for anticancer activity, demonstrating significant inhibitory effects on various cancer cell lines and suggesting the potential therapeutic value of such compounds (Riadi et al., 2021).

Novel Synthesis Approaches

Research into new synthesis methods for creating derivatives of thiophene carboxylate compounds, such as those by Verrier et al. (2009), underscores the ongoing development of more efficient and environmentally friendly chemical processes (Verrier et al., 2009).

properties

IUPAC Name

ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-2-22-15(20)10-7-8-24-14(10)17-13(19)9-18-11-5-3-4-6-12(11)23-16(18)21/h3-8H,2,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQFFKGJEGVJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate

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